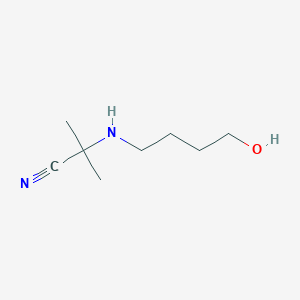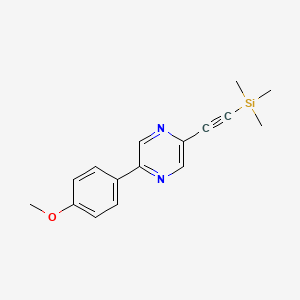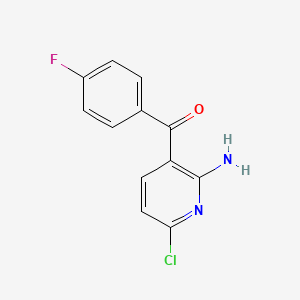
2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of 4-methylthiazole-5-carboxylic acid with tert-butoxycarbonylaminomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can result in the deprotected amine .
Applications De Recherche Scientifique
2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butoxycarbonylamino)ethyl methacrylate: Another Boc-protected compound used in polymer synthesis.
N-(tert-Butoxycarbonyl)ethanolamine: Used in the synthesis of various organic compounds.
Uniqueness
2-(tert-Butoxycarbonylamino-methyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific structure, which combines a thiazole ring with a Boc-protected amine. This combination provides unique reactivity and stability, making it valuable in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C13H20N2O4S |
|---|---|
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
ethyl 4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H20N2O4S/c1-6-18-11(16)10-8(2)15-9(20-10)7-14-12(17)19-13(3,4)5/h6-7H2,1-5H3,(H,14,17) |
Clé InChI |
JKWKFUSCPKKUII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)CNC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-9H-purin-6-yl)amino]benzamide](/img/structure/B8437693.png)

![2,6-diethyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B8437702.png)


![4-[2-[2-(3-Carboxypropylcarbamoyl)phenyldisulfanyl]benzoylamino] butanoic acid](/img/structure/B8437722.png)








